molecular formula C10H9BrFN3 B13185799 8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine

8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine

Cat. No.: B13185799
M. Wt: 270.10 g/mol
InChI Key: LPUOAINGPABQGG-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C10H9BrFN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a quinoline precursor, followed by the introduction of the N4-methyl group through methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production efficiency and minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen atoms (bromo and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-fluoro-2-methylquinoline
  • 8-Bromo-5-methylquinoline
  • 8-Bromo-4-methylquinoline

Uniqueness

8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine is unique due to the presence of both bromo and fluoro substituents on the quinoline ring, as well as the N4-methyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

8-bromo-5-fluoro-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H9BrFN3/c1-14-10-7(13)4-15-9-5(11)2-3-6(12)8(9)10/h2-4H,13H2,1H3,(H,14,15)

InChI Key

LPUOAINGPABQGG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC2=C(C=CC(=C21)F)Br)N

Origin of Product

United States

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